molecular formula C11H11F4N B13330067 (S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

(S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B13330067
M. Wt: 233.20 g/mol
InChI Key: KUICIQGEVKEBPK-VIFPVBQESA-N
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Description

(S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the use of enantioselective catalytic methods to ensure the desired stereochemistry. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral ligand to induce the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the functional groups.

    Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

(S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s biological activity. The pyrrolidine ring provides a rigid framework that can interact with specific sites on the target molecules, leading to desired effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine: The enantiomer of the compound with opposite stereochemistry.

    2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine: The racemic mixture containing both enantiomers.

    2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrole: A structurally similar compound with a pyrrole ring instead of pyrrolidine.

Uniqueness

(S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both fluoro and trifluoromethyl groups further enhances its chemical properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(2S)-2-[2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-8-4-1-3-7(11(13,14)15)10(8)9-5-2-6-16-9/h1,3-4,9,16H,2,5-6H2/t9-/m0/s1

InChI Key

KUICIQGEVKEBPK-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC=C2F)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2F)C(F)(F)F

Origin of Product

United States

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